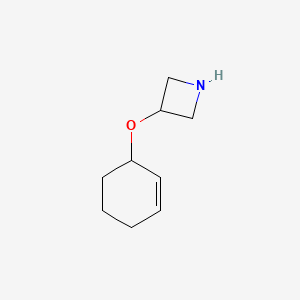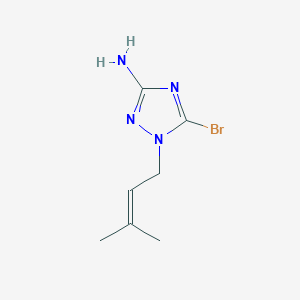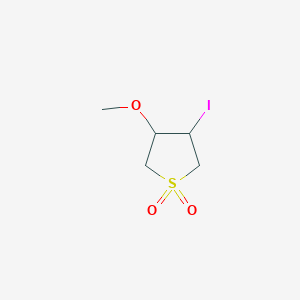
3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C8H11IN2O2S It is characterized by the presence of an iodine atom, a methoxy group, and a thiolane ring with a dione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione typically involves the iodination of a suitable precursor, followed by the introduction of the methoxy group and the formation of the thiolane ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates or by binding to specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-methyl-1H-pyrazol-1-yl-1lambda6-thiolane-1,1-dione
- 3-Iodo-4-methyl-1H-pyrazol-1-yl-tetrahydrothiophene 1,1-dioxide
Uniqueness
3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups and its chemical reactivity
Properties
Molecular Formula |
C5H9IO3S |
|---|---|
Molecular Weight |
276.09 g/mol |
IUPAC Name |
3-iodo-4-methoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C5H9IO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3 |
InChI Key |
VFZBSQHENWENGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CS(=O)(=O)CC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid](/img/structure/B13078049.png)
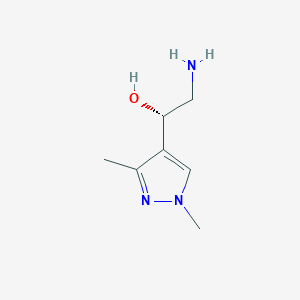

![4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)

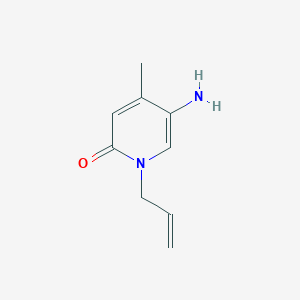
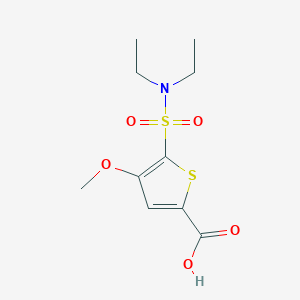
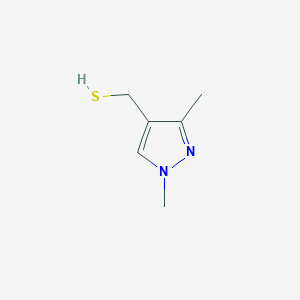
![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)

